Pentachlorophenyl trichloroacetate
Overview
Description
Preparation Methods
Pentachlorophenyl trichloroacetate can be synthesized through the esterification of pentachlorophenol with trichloroacetic acid . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and stirring the mixture for several hours until the reaction is complete . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Pentachlorophenyl trichloroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentachlorophenyl trichloroacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chlorinated organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of pesticides, herbicides, and wood preservatives
Mechanism of Action
The mechanism of action of pentachlorophenyl trichloroacetate involves its interaction with cellular components. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound can also disrupt cellular membranes, leading to cell lysis and death . The molecular targets and pathways involved include various enzymes and membrane proteins.
Comparison with Similar Compounds
Pentachlorophenyl trichloroacetate is unique compared to other similar compounds due to its high chlorine content and specific ester functional group. Similar compounds include:
Pentachlorophenol: Used as a wood preservative and pesticide.
Trichloroacetic acid: Used in cosmetic treatments and as a chemical intermediate
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,2,2-trichloroacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Cl8O2/c9-1-2(10)4(12)6(5(13)3(1)11)18-7(17)8(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUFBMFZOHGUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Cl8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182973 | |
Record name | Phenol, pentachloro-, trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-60-9 | |
Record name | Acetic acid, 2,2,2-trichloro-, 2,3,4,5,6-pentachlorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2879-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, pentachloro-, trichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, pentachloro-, trichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pentachlorophenyl trichloroacetate (PCTA) primarily used for in the context of the provided research?
A1: PCTA is highlighted as a coupling reagent in peptide synthesis. [, , ] It facilitates the formation of peptide bonds between amino acids. Specifically, it's used to create activated esters of peptide fragments, particularly those with C-terminal glycine or proline residues. These activated esters are more reactive and improve the efficiency of peptide bond formation during synthesis.
Q2: Why is PCTA preferred over other coupling reagents in the presented studies?
A2: While the articles don't explicitly compare PCTA to other coupling reagents, its successful use in synthesizing challenging peptide sequences suggests advantages. [, ] These could include:
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